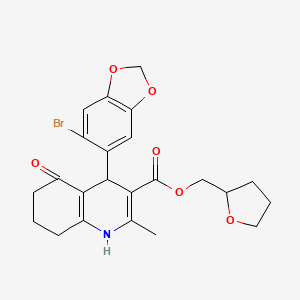
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole, also known as INPI-1, is a chemical compound that belongs to the class of imidazole-based small molecules. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is not fully understood. However, several studies have suggested that it acts as a potent inhibitor of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs and GSK-3 are key regulators of the cell cycle, and their inhibition by 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can lead to cell cycle arrest and apoptosis. Additionally, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs by 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Furthermore, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is its potential as a multi-targeted inhibitor, which can target multiple enzymes involved in various cellular processes. Additionally, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported to have good bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development. However, one of the limitations of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is its relatively low solubility in water, which can affect its efficacy and bioavailability.
将来の方向性
Several future directions can be explored in the field of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole research. One potential direction is the development of novel derivatives of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole with improved solubility and efficacy. Additionally, the potential of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders, can be further explored in preclinical and clinical studies. Furthermore, the molecular mechanisms underlying the inhibitory effects of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole on various enzymes can be further elucidated to gain a better understanding of its potential therapeutic applications.
Conclusion
In conclusion, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound with significant potential in drug discovery and development. Its inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases, make it an attractive candidate for the development of novel therapeutics for the treatment of various diseases. However, further research is needed to fully understand the molecular mechanisms underlying its inhibitory effects and to explore its potential as a therapeutic agent.
合成法
The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a multi-step process that involves the reaction of 3-iodoaniline with 4-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to yield the final product, 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole. The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been reported in several research articles, and the yield of the final product varies depending on the reaction conditions used.
科学的研究の応用
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been extensively studied for its potential applications in drug discovery and development. It has been reported to have inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play critical roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these enzymes by 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can potentially lead to the development of novel therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2/c22-17-8-4-7-16(13-17)21-23-19(14-5-2-1-3-6-14)20(24-21)15-9-11-18(12-10-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGZWIWZSUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![1-(3-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897650.png)
![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)
![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)

![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)